N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide
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Overview
Description
N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide is a complex organic compound that features a benzo[d]oxazole moiety, a phenyl group, and a sulfonyl butanamide chain. Compounds with such structures are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of appropriate ortho-aminophenol derivatives with carboxylic acids or their derivatives.
Attachment of the phenyl group: This step might involve a Suzuki coupling reaction between a halogenated benzo[d]oxazole and a phenylboronic acid.
Introduction of the sulfonyl group: This can be done by reacting the intermediate with a sulfonyl chloride under basic conditions.
Formation of the butanamide chain: The final step could involve the amidation of the sulfonyl intermediate with a suitable amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or benzo[d]oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of new polymers or advanced materials.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methylphenyl)sulfonyl)butanamide
- N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide
- N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-bromophenyl)sulfonyl)butanamide
Uniqueness
N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide is unique due to the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents. This uniqueness might be reflected in its reactivity, biological activity, or physical properties.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(4-chlorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4S/c24-17-10-12-19(13-11-17)31(28,29)14-4-9-22(27)25-18-6-3-5-16(15-18)23-26-20-7-1-2-8-21(20)30-23/h1-3,5-8,10-13,15H,4,9,14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGKOFWCJCKRKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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